molecular formula C16H17NO2 B1334996 1-Tert-butyl-4-(4-nitrophenyl)benzene CAS No. 279242-11-4

1-Tert-butyl-4-(4-nitrophenyl)benzene

Cat. No. B1334996
M. Wt: 255.31 g/mol
InChI Key: TYABARRZSWMSHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including transition metal-catalyzed reactions, nucleophilic substitution, and acid-catalyzed reactions. For instance, the synthesis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene involves a complex formation with palladium, indicating the potential for complex synthesis pathways for tert-butyl-substituted benzenes . Similarly, the synthesis of 1-tert-butyl-4-nitro-1,2,3-triazole through acid-catalyzed tert-butylation of 4-nitro-1,2,3-triazole suggests that acid-catalyzed reactions could be a viable route for synthesizing 1-tert-butyl-4-(4-nitrophenyl)benzene .

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography. For example, the structure of 1,4-dipiperazino benzenes was elucidated in this manner, revealing a geometrical arrangement that mimics peptidic alpha-helices . This suggests that the molecular structure of 1-tert-butyl-4-(4-nitrophenyl)benzene could potentially be analyzed using similar techniques to understand its conformation and electronic distribution.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl and nitro-substituted aromatic compounds can be inferred from the reactions they undergo. For instance, the reaction of tetra(4-nitro-5-tert-butyl)phthalocyanine with nitrogen-containing bases in benzene indicates that nitro and tert-butyl groups can influence the acid-base interactions of a molecule . This could imply that 1-tert-butyl-4-(4-nitrophenyl)benzene may also participate in similar acid-base interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding those of 1-tert-butyl-4-(4-nitrophenyl)benzene. For example, the synthesis and characterization of 2,5-di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene reveal its melting point and crystal structure, which are important physical properties . Additionally, the computational studies on 4-(tert-butyl)-4-nitro-1,1-biphenyl, including DFT and HF methods, provide insights into the electronic properties and reactivity of the molecule . These studies could be relevant for predicting the behavior of 1-tert-butyl-4-(4-nitrophenyl)benzene under various conditions.

Scientific Research Applications

Synthesis and Intermediate Applications

1-Tert-butyl-4-(4-nitrophenyl)benzene is utilized in the synthesis of various compounds. For instance, it serves as an intermediate in the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound important for producing biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Molecular Studies and Kinetics

The molecule is also studied in the context of molecular structures and kinetics. For example, research involving N-(Arylthio)-7-tert-butyl-1-pyrenylaminyl radicals and their derivatives, which include tert-butyl and nitrophenyl groups, sheds light on the stability and behavior of such radicals (Y. Miura et al., 1994). Additionally, benzenetriyltris(N-tert-butyl nitroxide) and its analogs have been explored for their unique magnetic properties and electronic delocalization, indicating potential applications in magnetic materials and electronics (Fumio Kanno et al., 1993).

Material Science and Polymer Research

In material science, derivatives of 1-Tert-butyl-4-(4-nitrophenyl)benzene are used in the development of novel materials. For instance, they are employed in synthesizing phthalocyanine complexes with potential applications in sensorics, smart materials production, and molecular magnets (A. Vashurin et al., 2018). Moreover, fluorinated polyimides derived from similar compounds exhibit good solubility, thermal stability, and unique optical properties, making them useful in various industrial applications (Chin‐Ping Yang et al., 2006).

Chemical Interaction Studies

Research has also been conducted on the chemical interactions involving derivatives of 1-Tert-butyl-4-(4-nitrophenyl)benzene, such as acid-catalyzed tert-Butylation of nitro-triazole compounds. These studies contribute to understanding chemical reaction mechanisms and developing synthetic methodologies (Yu. V. Filippova et al., 2012).

Applications in Electronics and Luminescence

In the field of electronics and luminescence, certain derivatives of 1-Tert-butyl-4-(4-nitrophenyl)benzene have been synthesized to exhibit aggregation-induced emission, mechanochromism, and blue electroluminescence, indicating potential for use in electronic devices and displays (Tengfei Zhang et al., 2018).

Safety And Hazards

Safety information for “1-Tert-butyl-4-(4-nitrophenyl)benzene” is available in its Material Safety Data Sheet (MSDS) . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name

1-tert-butyl-4-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(11-7-13)17(18)19/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYABARRZSWMSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182210
Record name 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-4-(4-nitrophenyl)benzene

CAS RN

279242-11-4
Record name 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0279242114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-4-nitro-benzene (2.02 g, 10 mmol) in toluene (20 mL) is added palladium tetrakis triphenylphosphine (1.156 g, 1 mmol), 4-t-butyl phenyl boronic acid (3.56 g, 20 mmol), and potassium fluoride (1.74 g, 30 mmol). The reaction is purged with nitrogen three times and heated to reflux under nitrogen. At the reflux temperature, water (5 mL) is added to the reaction and the reaction is allowed to reflux under nitrogen. The reaction is monitored by HPLC, and upon completion, allowed to cool to room temperature. The reaction is, diluted with ethyl acetate and Celite® is added, followed by water. This mixture is then filtered through a pad of Celite®. The solution is poured into a separatory funnel and the organic layer is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting residue is purified by flash column chromatography, eluting with ethyl acetate/hexanes to afford 1.8 g of the product as a yellow solid. 1H-NMR.
Quantity
2.02 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
1.156 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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